molecular formula C23H16ClN5O2 B2634201 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-41-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2634201
CAS No.: 902580-41-0
M. Wt: 429.86
InChI Key: LJCXFCSRBDPWAQ-UHFFFAOYSA-N
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Description

This compound features a triazoloquinazoline core substituted with a 4-chlorophenyl group at position 3 and a benzodioxolylmethyl amine at position 3.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O2/c24-16-8-6-15(7-9-16)21-23-26-22(17-3-1-2-4-18(17)29(23)28-27-21)25-12-14-5-10-19-20(11-14)31-13-30-19/h1-11H,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCXFCSRBDPWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazoloquinazoline core through a cyclization reaction, followed by the introduction of the benzodioxole and chlorophenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry approaches to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents and may require heating or cooling to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield quinones or other oxygenated derivatives, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity has led to investigations into its use as a lead compound for drug development, particularly in the areas of anticancer and antimicrobial research.

    Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name/ID Core Structure Position 3 Substitution Position 5 Substitution Molecular Weight (g/mol) Key Evidence ID
Target Compound Triazolo[1,5-a]quinazoline 4-Chlorophenyl (Benzodioxol-5-yl)methyl Not Provided
N-Butyl-3-(4-Chlorophenyl)-N-methyl analog Triazolo[1,5-a]quinazoline 4-Chlorophenyl N-Butyl, N-methyl 365.865
Compound 23 () Pyrazolo[1,5-a]pyrimidine 1,3-Benzodioxol-5-yl 4-Pyridylmethyl Not Provided
Compound 11 () Triazolo[1,5-a]pyrimidine 4-Chlorophenyl 4-Methoxyphenethyl Not Provided
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl) analog Triazolo[1,5-a]quinazoline Benzenesulfonyl 4-Ethoxyphenyl 467.6

Key Observations :

  • Triazoloquinazoline vs. Pyrazolopyrimidine Cores: The target compound’s triazoloquinazoline core (vs.
  • Substituent Diversity : The benzodioxolylmethyl group in the target compound is unique compared to alkylamines (e.g., N-butyl-N-methyl in ) or sulfonyl/ether groups (). This substitution likely increases steric bulk and modulates solubility .
  • Chlorophenyl Positioning : The 4-chlorophenyl group (para-substitution) in the target compound contrasts with meta-chlorophenyl derivatives in (Compounds 93–96). Para-substitution often enhances electronic effects and binding affinity in aromatic systems .

Key Observations :

  • Methanol-containing derivatives (e.g., Compound 99) show notably low yields (12%), suggesting steric or electronic challenges in introducing polar groups .

Pharmacological and Physicochemical Properties

  • Antiparasitic Activity : Triazolopyrimidines in are potent Plasmodium falciparum inhibitors. The target compound’s benzodioxole group may enhance blood-brain barrier penetration, but its specific activity remains unconfirmed .
  • Anti-Tubercular Potential: Compound 11 () demonstrates activity against tuberculosis, highlighting the role of chlorophenyl and methoxy groups in targeting microbial enzymes. The target’s benzodioxole could offer similar advantages .

Structural and Crystallographic Insights

  • Crystallography : SHELX software () is widely used for small-molecule refinement. If crystallized, the target compound’s structure could reveal conformational preferences influenced by the benzodioxole’s electron-rich nature .
  • DFT-NMR Analysis : highlights the use of computational methods to validate tautomeric forms. Similar analysis for the target compound could clarify its dominant resonance structures .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological activities including anticancer properties, and other pharmacological effects of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzodioxole moiety and a triazoloquinazoline structure. The following table summarizes its chemical properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C21H16ClN5O3
Molecular Weight 405.83 g/mol
CAS Number [Not available in the provided sources]

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the Chlorophenyl Group : Typically done via nucleophilic substitution using 4-chlorobenzyl chloride.
  • Construction of the Triazoloquinazoline Ring : Formed through cyclization reactions involving hydrazine derivatives.

Anticancer Properties

Research has indicated that compounds containing benzodioxole and quinazoline structures exhibit significant anticancer activity. For instance:

  • A study evaluated the cytotoxic effects of benzodioxole-based thiosemicarbazone derivatives against A549 human lung adenocarcinoma and C6 rat glioma cells. The most effective compounds showed high selectivity for cancer cells while exhibiting low toxicity toward normal NIH/3T3 cells .
  • Mechanistic studies revealed that certain derivatives induced apoptosis and disrupted mitochondrial membrane potential in cancer cells, highlighting their potential as anticancer agents.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes related to cancer progression:

  • Similar compounds have been reported to inhibit c-Src and Abl kinases at low nanomolar concentrations, demonstrating selectivity over other kinases . This suggests that this compound may exhibit similar enzyme inhibition properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to this compound:

  • Cytotoxicity Studies : A compound structurally related to this one was shown to effectively inhibit cell growth in various cancer cell lines while sparing normal cells .
  • Mechanistic Insights : Investigations into apoptosis mechanisms revealed that certain benzodioxole derivatives enhance apoptotic markers in cancer cells .

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